An In-depth Technical Guide to the Physicochemical Properties of Oleyl Sulfate for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Oleyl Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of oleyl sulfate (B86663), with a primary focus on its sodium salt, sodium oleyl sulfate (SOS). An anionic surfactant with significant utility in various research and development sectors, understanding its fundamental characteristics is paramount for its effective application. This document details its properties, experimental protocols for their determination, and its roles in drug delivery and nanoparticle formulation.
Core Physicochemical Properties
Oleyl sulfate's amphiphilic nature, stemming from a long, unsaturated oleyl hydrocarbon tail and a polar sulfate head group, dictates its behavior in aqueous solutions and at interfaces. The presence of a cis-double bond in the C18 oleyl chain introduces a kink, which sterically hinders dense packing and influences its aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of oleyl sulfate and its sodium salt.
Table 1: General Physicochemical Properties of Oleyl Sulfate and Sodium Oleyl Sulfate
| Property | Oleyl Sulfate | Sodium Oleyl Sulfate |
| Molecular Formula | C₁₈H₃₆O₄S | C₁₈H₃₅NaO₄S |
| Molecular Weight | 348.5 g/mol | 370.5 g/mol |
| Synonyms | Ditalan ots, 9-Octadecenyl sulfate, Oleyl hydrogen sulfate | Oleyl sodium sulfate, Sodium (Z)-octadec-9-enyl sulfate |
| Charge | Anionic | Anionic |
Table 2: Micellar and Interfacial Properties of Sodium Oleyl Sulfate
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.028 mmol/L | High-purity (SOS-95) in water at 25°C |
| Surface Tension at CMC (γcmc) | 31.96 mN/m | High-purity (SOS-95) in water at 25°C |
| Krafft Point | Not explicitly defined, but above room temperature for similar long-chain sulfates | In aqueous solution |
Key Physicochemical Concepts
Critical Micelle Concentration (CMC)
The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This is a critical parameter as many of the functional properties of surfactants, such as solubilization and detergency, are most effective at or above the CMC. For sodium oleyl sulfate, the presence of the double bond in its hydrophobic tail leads to a lower CMC compared to its saturated analogue, sodium stearyl sulfate, indicating a greater efficiency in micelle formation.
Krafft Point
The Krafft point (or Krafft temperature) is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. Below the Krafft point, the surfactant's solubility is low, and it exists primarily in a crystalline or hydrated form. Above this temperature, the solubility increases significantly due to the formation of micelles. For long-chain sulfates like sodium oleyl sulfate, the Krafft point is typically above room temperature. This is an important consideration for its dissolution and application, as solutions may need to be warmed to achieve complete solubility and functionality.
Solubility
The solubility of sodium oleyl sulfate in aqueous solutions is highly dependent on temperature, especially in relation to its Krafft point. To enhance its solubility, particularly at temperatures below the Krafft point, co-solvents such as ethanol (B145695) can be utilized. The pH of the solution can also influence solubility; in acidic conditions, the sulfate head group may become protonated, reducing its solubility.
Research Applications
The unique physicochemical properties of oleyl sulfate make it a valuable tool in various research applications, most notably in drug delivery and material science.
Drug Delivery and Nanoparticle Formulation
Sodium oleyl sulfate is employed as a stabilizer in the formulation of nanoparticulate drug delivery systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles. Its amphiphilic nature allows it to adsorb to the surface of these nanoparticles, providing electrostatic repulsion that prevents aggregation and enhances the stability of the colloidal dispersion. The concentration of sodium oleyl sulfate can be modulated to control the final particle size and surface charge (zeta potential) of the nanoparticles, which are critical parameters for their in vivo performance.
Emulsion Polymerization
In emulsion polymerization, sodium oleyl sulfate acts as an emulsifier, facilitating the formation and stabilization of polymer nanoparticles. It lowers the interfacial tension between the water-insoluble monomer and the aqueous phase, enabling the creation of a stable monomer emulsion. Above its CMC, it forms micelles that serve as loci for particle nucleation. The choice and concentration of sodium oleyl sulfate can significantly impact the particle size, size distribution, and overall stability of the resulting latex.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of an ionic surfactant like sodium oleyl sulfate can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct break in the plotted data indicates the onset of micelle formation.
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are larger and less mobile than the individual ions, and they bind some of the counter-ions.
Methodology:
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Prepare a stock solution of sodium oleyl sulfate in deionized water at a concentration significantly above the expected CMC.
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Make a series of dilutions from the stock solution.
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Measure the conductivity of each solution at a constant temperature.
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Plot the specific conductivity against the surfactant concentration.
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The CMC is determined from the intersection of the two linear portions of the graph.
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Above the CMC, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.
Methodology:
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Prepare a series of sodium oleyl sulfate solutions of varying concentrations.
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Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
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Plot the surface tension as a function of the logarithm of the surfactant concentration.
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The CMC is the concentration at which the surface tension plot shows a sharp break and begins to level off.
Determination of the Krafft Point
Principle: The Krafft point is identified by observing the temperature at which a cloudy surfactant dispersion becomes a clear solution upon heating. This transition corresponds to a sharp increase in solubility as micelles begin to form.
Methodology:
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Prepare a dispersion of sodium oleyl sulfate in deionized water at a concentration above its solubility at room temperature (e.g., 1 wt%). The solution will appear cloudy.
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Slowly heat the dispersion in a temperature-controlled water bath with gentle stirring.
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Visually monitor the solution for clarity.
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The Krafft point is the temperature at which the solution becomes completely clear.
Preparation of Solid Lipid Nanoparticles (SLNs)
Principle: This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, where sodium oleyl sulfate serves as a stabilizer.
Methodology:
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Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.
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Aqueous Phase Preparation: Dissolve sodium oleyl sulfate in deionized water and heat to the same temperature as the lipid phase.
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Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
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Nanoparticle Formation: Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range.
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Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
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Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.
Interaction with Biological Systems and Signaling Pathways
While extensive research exists on the cellular effects of anionic surfactants like sodium lauryl sulfate (SLS), specific data on the direct interaction of oleyl sulfate with intracellular signaling pathways is limited. Studies on SLS have shown that it can interact with cell membranes, leading to increased membrane fluidity. This interaction can trigger a cascade of events, including an influx of intracellular calcium, which in turn can activate various signaling molecules and lead to the production of reactive oxygen species (ROS) and the secretion of inflammatory mediators.
Given the structural similarity, it can be hypothesized that oleyl sulfate may also interact with cell membranes, potentially influencing membrane protein function and lipid-mediated signaling. However, the presence of the unsaturated bond in the oleyl chain may modulate the nature and extent of these interactions compared to saturated surfactants. Further research is required to elucidate the specific effects of oleyl sulfate on cellular signaling pathways.
Conclusion
Oleyl sulfate is a versatile anionic surfactant with well-defined physicochemical properties that make it suitable for a range of research applications, particularly in the formulation of drug delivery systems and polymer nanoparticles. Its unique structural feature, the cis-double bond in its hydrophobic tail, governs its interfacial and aggregation behavior. A thorough understanding and characterization of its CMC and Krafft point are essential for its optimal use. While its direct impact on specific cellular signaling pathways remains an area for future investigation, its utility in formulating advanced materials for biomedical applications is well-established.
